2,3-Dichloro-N-(3-fluorobenzyl)aniline
Description
Overview of Aniline (B41778) and Benzylamine (B48309) Substructures in Organic Synthesis
Aniline and benzylamine are fundamental building blocks in the toolkit of an organic chemist, yet they possess distinct structural and reactive properties that define their utility. differencebetween.comthecontentauthority.com The key difference lies in the connection of the amino group (-NH2) to the benzene (B151609) ring. differencebetween.com In aniline, the amino group is directly bonded to the aromatic ring, whereas in benzylamine, it is separated by a methylene (B1212753) (-CH2-) group. differencebetween.comnamiki-s.co.jp
This structural variance has profound implications for their chemical behavior. In aniline, the lone pair of electrons on the nitrogen atom is delocalized into the pi-system of the benzene ring, which reduces its basicity but activates the ring toward electrophilic aromatic substitution. pediaa.com Conversely, the amino group in benzylamine is attached to an sp3-hybridized carbon, making its lone pair more localized and available for nucleophilic reactions, rendering it a stronger base. thecontentauthority.com
These characteristics make them indispensable precursors. Aniline is a cornerstone for producing dyes, polymers, and a wide array of pharmaceuticals, including analgesics and antimalarials. pediaa.com Benzylamine and its derivatives are crucial intermediates in the synthesis of agrochemicals, and a variety of pharmaceutical agents. differencebetween.compediaa.com The ability to use these two substructures allows chemists to construct a diverse range of complex molecules. thecontentauthority.com
Table 1: Comparison of Aniline and Benzylamine
| Feature | Aniline | Benzylamine |
| Chemical Formula | C₆H₅NH₂ | C₆H₅CH₂NH₂ |
| Molar Mass | 93.13 g/mol | 107.15 g/mol |
| Amino Group Attachment | Directly to the benzene ring | To the benzene ring via a -CH₂- group |
| Reactivity | Nucleophilic amino group, activated aromatic ring for electrophilic substitution. | More basic and nucleophilic due to localized lone pair on nitrogen. |
| Primary Use | Precursor for dyes, polymers, rubber chemicals, and pharmaceuticals. | Intermediate in pharmaceutical and agrochemical synthesis. |
Significance of Halogenation in Aromatic Chemical Design
Halogenation, the introduction of one or more halogen atoms (F, Cl, Br, I) into a molecular structure, is a powerful and widely used strategy in organic synthesis, particularly in the design of aromatic compounds. researchgate.net The incorporation of halogens can dramatically alter a molecule's physical, chemical, and biological properties. This is often achieved through electrophilic aromatic substitution, where a halogen acts as an electrophile to replace a hydrogen atom on the aromatic ring. acs.org
The significance of halogenation in drug design and materials science includes:
Modulation of Physicochemical Properties: Halogens can influence a molecule's lipophilicity, which affects its absorption, distribution, metabolism, and excretion (ADME) profile in a biological system.
Enhanced Binding Affinity: Halogen atoms can participate in specific, non-covalent interactions known as "halogen bonds." acs.org In a biological context, a halogen atom on a drug candidate can act as a Lewis acid, interacting with a Lewis base (like an oxygen or nitrogen atom) in a protein's binding pocket, thereby increasing the ligand-target binding affinity and potency. acs.orgacs.org
Metabolic Stability: Introducing halogens can block sites on a molecule that are susceptible to metabolic degradation, thereby increasing the compound's half-life.
Steric and Electronic Effects: The size and electronegativity of halogen atoms can be used to control the conformation of a molecule or to influence the reactivity of nearby functional groups. researchgate.net
The ability to strategically place halogens on an aromatic framework provides chemists with a critical tool for the fine-tuning of molecular properties to achieve a desired function. researchgate.netresearchgate.net
Research Trends and Challenges in Substituted N-Benzyl Aniline Systems
The N-benzyl aniline scaffold is a privileged structure in medicinal chemistry and materials science. Research has shown that derivatives of this class exhibit a wide range of biological activities, including functioning as enzyme inhibitors and antimicrobial agents. researchgate.netresearchgate.netmdpi.com They are also investigated as intermediates for dyes and conducting polymers. researchgate.netsigmaaldrich.com
Current research trends focus on the development of novel synthetic methodologies and the exploration of new applications:
Efficient Synthesis: Classical methods for synthesizing substituted N-benzyl anilines, such as the Friedel–Crafts reaction, can suffer from harsh conditions, tedious procedures, and difficulty in controlling the position of substituents (regioselectivity), which leads to isomeric mixtures that are difficult to separate. beilstein-journals.orgnih.gov A major trend is the development of more efficient, catalyst-free, and environmentally benign synthetic routes that offer high yields and operational simplicity. beilstein-journals.orgnih.gov
Medicinal Chemistry: There is significant interest in these derivatives as therapeutic agents. For instance, specific substituted N-benzyl anilines have been investigated as inhibitors for enzymes like 17β-hydroxysteroid dehydrogenase type 3 for potential use in prostate cancer treatment, and as inhibitors of carbonic anhydrase and acetylcholinesterase. researchgate.netnih.gov Furthermore, patent literature reveals a strong focus on halogenated N-benzyl aniline derivatives as potent antibacterial agents, particularly against resistant strains like methicillin-resistant Staphylococcus aureus (MRSA). google.comnih.govnih.gov
Materials Science: The electropolymerization of N-benzylaniline has been studied for the production of conducting polymer films. sigmaaldrich.com
Despite the progress, challenges remain. Synthesizing sterically hindered derivatives or those with strong electron-withdrawing groups can be difficult and result in low yields. dergipark.org.tr Overcoming the need for pre-functionalized starting materials and developing scalable production methods are ongoing areas of research. beilstein-journals.orgnih.gov
Scope and Objectives of Research on 2,3-Dichloro-N-(3-fluorobenzyl)aniline
While specific, dedicated research literature on "this compound" is not widely published, the scope and objectives of its investigation can be inferred from extensive research on analogous compounds. The structure itself, featuring dichlorination on the aniline ring and fluorination on the benzyl (B1604629) ring, points directly toward a targeted design for biological activity, likely within the field of medicinal chemistry.
The primary objectives for synthesizing and studying this specific compound would likely include:
Synthesis and Characterization: To develop a viable synthetic pathway to produce this compound and to fully characterize its chemical structure and properties.
Biological Screening: Based on extensive patent literature, N-benzyl aniline derivatives with halogen substitutions are strong candidates for antimicrobial agents. google.com Research has shown that various halogenated benzylamine and aniline derivatives possess potent antibacterial and antifungal properties. mdpi.comnih.govresearchgate.net Therefore, a key objective would be to screen this compound for its activity against a panel of pathogenic bacteria, including drug-resistant strains like MRSA.
Structure-Activity Relationship (SAR) Studies: The specific substitution pattern—chlorine atoms at the 2 and 3 positions of the aniline ring and a fluorine atom at the 3-position of the benzyl ring—is not arbitrary. Research would aim to understand how this precise arrangement of halogens influences the compound's biological activity compared to other isomers or derivatives with different halogen patterns. This helps in building a comprehensive SAR profile for designing more potent and selective future drug candidates.
In essence, the research on this compound is likely driven by the quest for new therapeutic agents, leveraging the proven potential of the halogenated N-benzyl aniline scaffold.
Compound Reference Table
Structure
3D Structure
Properties
IUPAC Name |
2,3-dichloro-N-[(3-fluorophenyl)methyl]aniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Cl2FN/c14-11-5-2-6-12(13(11)15)17-8-9-3-1-4-10(16)7-9/h1-7,17H,8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFYAPICCYIAVET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)CNC2=C(C(=CC=C2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl2FN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Structural Characterization and Conformational Analysis
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the molecular framework, electronic environment of nuclei, and dynamic processes. For 2,3-Dichloro-N-(3-fluorobenzyl)aniline, a combination of one- and two-dimensional NMR experiments is essential for unambiguous assignment of all proton, carbon, and fluorine signals.
The chemical shifts in NMR are highly sensitive to the electronic environment of each nucleus. In this compound, the electron-withdrawing nature of the chlorine and fluorine atoms significantly influences the spectral data.
¹H NMR: The proton spectrum is characterized by signals from the dichlorinated aniline (B41778) ring, the fluorinated benzyl (B1604629) ring, the methylene (B1212753) bridge, and the amine proton. The protons on the dichlorinated ring (H-4, H-5, H-6) typically appear as a complex multiplet or a set of doublets and triplets. The protons on the 3-fluorobenzyl group also show distinct splitting patterns due to both H-H and H-F couplings. The benzylic CH₂ protons often appear as a doublet, coupled to the N-H proton. The N-H proton itself is usually a broad singlet, but can sharpen and show coupling upon cooling or in a non-polar solvent.
¹³C NMR: The ¹³C spectrum shows 13 distinct signals corresponding to the individual carbon atoms in the molecule. The carbons attached to halogens (C-2, C-3, and C-3') are significantly influenced by their electronegativity. Carbons bonded to fluorine exhibit C-F coupling, which is a key diagnostic feature. The chemical shifts for the aromatic carbons are spread over a range, reflecting the combined electronic effects of the chloro, fluoro, and amino-benzyl substituents.
¹⁹F NMR: The ¹⁹F NMR spectrum provides the most direct information about the fluorine atom. For this compound, a single resonance is expected for the fluorine atom at the 3'-position of the benzyl ring. This signal will appear as a triplet due to coupling with the two adjacent aromatic protons (H-2' and H-4').
Interactive Data Table: Predicted NMR Spectral Assignments (in CDCl₃)
| Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key Couplings (J, Hz) |
|---|---|---|---|
| N-H | ~4.2 (broad s) | - | - |
| CH₂ | ~4.40 (d) | ~48.0 | ³J(H,H) ≈ 5-6 Hz |
| C-1 | - | ~145.0 | - |
| C-2 | - | ~123.0 | - |
| C-3 | - | ~135.0 | - |
| C-4 | ~6.70 (d) | ~118.0 | ³J(H,H) ≈ 8 Hz |
| C-5 | ~7.10 (t) | ~128.0 | ³J(H,H) ≈ 8 Hz |
| C-6 | ~6.85 (d) | ~115.0 | ³J(H,H) ≈ 8 Hz |
| C-1' | - | ~141.0 (d) | ⁴J(C,F) ≈ 3 Hz |
| C-2' | ~7.15 (d) | ~123.0 (d) | ³J(C,F) ≈ 3 Hz |
| C-3' | - | ~163.0 (d) | ¹J(C,F) ≈ 245 Hz |
| C-4' | ~7.00 (m) | ~115.0 (d) | ²J(C,F) ≈ 21 Hz |
| C-5' | ~7.30 (m) | ~130.0 (d) | ³J(C,F) ≈ 8 Hz |
| C-6' | ~7.10 (m) | ~114.0 (d) | ²J(C,F) ≈ 22 Hz |
2D NMR experiments are crucial for confirming the assignments made from 1D spectra.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. It would confirm the connectivity of adjacent protons within the two aromatic rings, for instance, linking H-4, H-5, and H-6 on the aniline ring.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly to the carbons they are attached to. This technique is essential for assigning the carbon signals for C-4, C-5, C-6, and the carbons of the benzyl ring, as well as the benzylic CH₂ group.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, regardless of whether they are bonded. Key NOESY correlations would be expected between the NH proton and the benzylic CH₂ protons, as well as between the CH₂ protons and the H-6 proton of the aniline ring and the H-2' proton of the benzyl ring, providing insight into the molecule's preferred conformation in solution.
The molecule is not rigid and possesses rotational freedom around the C(aryl)-N and N-CH₂ single bonds. Variable temperature (VT) NMR studies can probe these dynamic processes. As the temperature is lowered, the rate of rotation around these bonds decreases. If the energy barrier to rotation is high enough, separate signals may be observed for atoms that are equivalent at room temperature (e.g., protons of the CH₂ group if rotation is sufficiently hindered). The temperature at which these signals coalesce can be used to calculate the Gibbs free energy of activation (ΔG‡) for the rotational barrier, providing quantitative data on the molecule's conformational flexibility.
Single-Crystal X-ray Diffraction Studies
Growing a suitable single crystal of the compound allows for its definitive structural determination in the solid state via X-ray diffraction.
X-ray crystallography provides precise atomic coordinates, from which exact bond lengths, bond angles, and torsion (dihedral) angles can be calculated. researchgate.net This analysis would confirm the connectivity established by NMR and reveal the molecule's preferred conformation in the crystalline state. Key parameters of interest include the dihedral angles between the planes of the two aromatic rings and the geometry around the central nitrogen atom, which is expected to be trigonal pyramidal.
Interactive Data Table: Expected Crystallographic Parameters
| Parameter | Expected Value | Significance |
|---|---|---|
| Crystal System | e.g., Monoclinic | Describes the basic crystal symmetry. |
| Space Group | e.g., P2₁/c | Defines the symmetry elements within the unit cell. mdpi.com |
| C-Cl Bond Length | ~1.74 Å | Standard length for C(sp²)-Cl bond. |
| C-F Bond Length | ~1.36 Å | Standard length for C(sp²)-F bond. |
| C-N-C Bond Angle | ~118-122° | Indicates the geometry around the nitrogen atom. |
| Aniline-Benzyl Dihedral Angle | Variable (e.g., 60-90°) | Defines the overall twist of the molecule. |
The arrangement of molecules in the crystal lattice is dictated by a network of intermolecular forces. For this compound, several key interactions are anticipated:
Halogen Bonding: Halogen atoms, particularly chlorine, can act as electrophilic regions (a "σ-hole") along the C-Cl bond axis, allowing them to form attractive interactions with nucleophiles. acs.orgnih.gov In the crystal lattice, C-Cl···Cl or C-Cl···π interactions could be observed, contributing significantly to the stability of the crystal packing. namiki-s.co.jp
π-π Stacking: The electron-rich aromatic rings can interact with each other through π-π stacking, where the rings are arranged in either a parallel or offset fashion. These interactions are a common feature in the crystal structures of aromatic compounds.
Analysis of these non-covalent interactions provides a deeper understanding of the supramolecular assembly and the physical properties of the material in the solid state.
Polymorphism and Co-crystallization Phenomena
Polymorphism, the ability of a solid material to exist in multiple crystalline forms, and co-crystallization, the formation of a crystalline structure containing two or more different molecules, are critical aspects of solid-state chemistry. There are no specific studies on the polymorphic or co-crystallization behavior of "this compound" in the available literature. However, the molecular structure suggests a high potential for these phenomena.
The presence of N-H and C-Cl functionalities in the "2,3-dichloroaniline" portion of the molecule, along with the C-F group on the benzyl ring, provides sites for various intermolecular interactions, such as hydrogen and halogen bonds. nih.govacs.org Research on other halogenated anilines has demonstrated their capacity to act as bifunctional donors, forming both N–H···N hydrogen bonds and halogen bonds (e.g., Cl···N) with suitable acceptor molecules. nih.govacs.org This dual capability is a strong driver for the formation of co-crystals. nih.govacs.org
For instance, studies on perhalogenated anilines co-crystallized with nitrogen-containing acceptors like 4,4-bipyridine show the formation of chains through alternating halogen and hydrogen bonds. nih.govacs.org Similarly, chlorinated anilines have been successfully used as templates to facilitate photoreactions in organic co-crystals, held together by N–H···N hydrogen bonds and π–π stacking interactions. acs.org The "this compound" molecule, with its amine proton, chlorine atoms, and aromatic rings, is well-equipped to participate in such interactions, making it a prime candidate for forming co-crystals with various molecular partners. The specific polymorphic forms or co-crystals that could arise would depend on crystallization conditions and the chosen co-former.
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Molecular Dynamics Inference
Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman techniques, is indispensable for identifying functional groups and probing the vibrational modes of a molecule. While a dedicated spectrum for "this compound" is not published, we can predict its key spectral features by analyzing its components: the 2,3-dichloroaniline (B127971) and the 3-fluorobenzyl groups.
The infrared spectrum of 2,3-dichloroaniline has been previously recorded and analyzed. ias.ac.in Key vibrational modes for this moiety would be expected in the spectrum of the target compound. Similarly, spectral data for related fluorobenzyl compounds, such as 3-fluorobenzyl chloride, provide insight into the vibrations of the benzyl portion. nih.govchemicalbook.com
Expected Vibrational Bands for this compound:
N-H Vibrations: A crucial band would be the N-H stretching vibration, anticipated in the 3200-3400 cm⁻¹ region, characteristic of secondary amines. The N-H bending (scissoring) mode is expected around 1600 cm⁻¹. ias.ac.in
Aromatic C-H Vibrations: Aromatic C-H stretching bands are typically observed above 3000 cm⁻¹.
C-N Vibrations: The C-N stretching vibration is expected in the 1250-1350 cm⁻¹ range.
C-Cl Vibrations: The C-Cl stretching frequencies are highly dependent on the substitution pattern on the aromatic ring but generally appear in the lower frequency region of the mid-IR spectrum.
C-F Vibrations: The C-F stretching vibration of the fluorobenzyl group would likely produce a strong band in the 1100-1300 cm⁻¹ region.
Aromatic Ring Vibrations: C=C stretching vibrations within the aromatic rings would appear in the 1400-1600 cm⁻¹ range.
The following tables summarize the observed vibrational frequencies for the parent molecules, which can be used to infer the spectrum of the target compound.
| Vibrational Mode | Frequency (cm⁻¹) | Intensity |
|---|---|---|
| N-H Stretch | 3194 | Medium |
| NH₂ Scissoring | 1606 | Strong |
| Aromatic C=C Stretch | 1574 | Very Strong |
| Aromatic C=C Stretch | 1454 | Very Strong |
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |
|---|---|
| Aromatic C-H Stretch | ~3050-3100 |
| CH₂ Stretch | ~2850-2960 |
| Aromatic C=C Stretch | ~1450-1600 |
| C-F Stretch | ~1100-1300 |
The combination of these vibrational modes would create a unique spectral fingerprint for "this compound".
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathway Elucidation
High-resolution mass spectrometry (HRMS) is a powerful technique for determining the precise molecular weight and elemental composition of a compound. longdom.org For "this compound" (C₁₃H₁₀Cl₂FN), the exact mass can be calculated, which is a critical first step in its characterization by HRMS.
Calculated Exact Mass: The elemental composition allows for the calculation of the monoisotopic mass, which would be the target for HRMS detection. The characteristic isotopic pattern resulting from the two chlorine atoms (³⁵Cl and ³⁷Cl) would be a key identifier.
While no specific fragmentation data exists for "this compound", its fragmentation pathway under techniques like electrospray ionization (ESI) can be predicted based on the fragmentation of related structures, such as other N-benzylanilines and chloroanilines. researchgate.netresearchgate.net
Plausible Fragmentation Pathways:
Benzylic Cleavage: The most likely initial fragmentation would be the cleavage of the C-N bond between the benzyl group and the aniline nitrogen. This would result in the formation of a stable 3-fluorobenzyl cation (m/z 109) and a 2,3-dichloroaniline radical, or a 2,3-dichloroaniline anion depending on the ionization mode. The 3-fluorobenzyl cation is a common fragment in the mass spectra of related compounds. nih.gov
Loss of Chlorine: Fragmentation could also involve the loss of one or both chlorine atoms from the dichlorophenyl ring, leading to characteristic mass shifts.
Ring Fragmentation: Further fragmentation of the aromatic rings is possible under higher energy conditions.
The predicted major fragments are summarized in the table below.
| Fragment Structure | Proposed Name | m/z (Monoisotopic) |
|---|---|---|
| [C₇H₆F]⁺ | 3-Fluorobenzyl cation | 109.045 |
| [C₆H₄Cl₂N]⁻ | 2,3-Dichloroaniline anion | 160.972 |
| [C₁₃H₁₀ClFN]⁺ | Molecular ion after loss of one Cl atom | 234.054 |
HRMS analysis would be essential to confirm these pathways and provide unambiguous structural elucidation.
Computational Chemistry and Theoretical Modeling
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy and computational cost for the study of molecular systems. It is widely used to determine the electronic structure of molecules, which in turn allows for the prediction of a wide array of chemical properties. For a molecule like 2,3-Dichloro-N-(3-fluorobenzyl)aniline, DFT calculations would typically be performed using a functional such as B3LYP paired with a basis set like 6-311G(d,p) or higher to ensure reliable results. researchgate.netnih.gov
The first step in a computational analysis is geometry optimization. This process computationally determines the most stable three-dimensional arrangement of atoms in the molecule—the structure corresponding to a minimum on the potential energy surface. The optimized geometry provides key data on bond lengths, bond angles, and dihedral angles.
From this optimized structure, crucial electronic properties are calculated. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding chemical reactivity. The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost empty orbital and acts as an electron acceptor. The energy difference between them, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability; a larger gap implies higher kinetic stability and lower chemical reactivity, whereas a narrow gap suggests the molecule is more reactive and polarizable. nih.gov
The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution across the molecule. It plots the electrostatic potential onto the electron density surface, color-coding regions to indicate their charge. Red areas signify negative potential (nucleophilic sites), often located around electronegative atoms like nitrogen and chlorine. Blue areas represent positive potential (electrophilic sites), typically found around hydrogen atoms. nih.govasianresassoc.org For this compound, the MEP would likely show negative potential around the nitrogen atom and the chlorine and fluorine substituents, with positive regions near the N-H and aromatic C-H protons.
Table 1: Representative Theoretical Electronic Properties Calculated via DFT
| Parameter | Description | Predicted Significance for this compound |
|---|---|---|
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; related to ionization potential. | Indicates the molecule's capacity to donate electrons. |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; related to electron affinity. | Indicates the molecule's capacity to accept electrons. |
| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO. | A key indicator of chemical reactivity and stability. A smaller gap suggests higher reactivity. nih.gov |
| Dipole Moment | A measure of the overall polarity of the molecule. | Reflects the asymmetric distribution of charge due to the electronegative Cl, F, and N atoms. |
DFT calculations are highly effective at predicting spectroscopic data, which can be used to interpret and verify experimental results.
Vibrational Frequencies: Theoretical calculations can generate the complete set of fundamental vibrational modes for a molecule, which correspond to the peaks observed in Infrared (IR) and Raman spectra. ias.ac.in For this compound, these calculations would identify characteristic frequencies for N-H stretching, aromatic C-H stretching, C-N stretching, and the vibrations of the C-Cl and C-F bonds. researchgate.netias.ac.in Calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and are typically scaled by an empirical factor to improve agreement.
NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method within DFT is commonly used to predict ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts. These predictions are invaluable for assigning signals in experimental spectra. The calculations reflect how the electronic environment shields or deshields each nucleus; for instance, the presence of electronegative chlorine and fluorine atoms is expected to cause deshielding (a downfield shift) for nearby carbon and hydrogen atoms. asianresassoc.orgucl.ac.uk
Table 2: Examples of Predicted Spectroscopic Data and Their Interpretation
| Spectrum | Predicted Data Point | Interpretation for this compound |
|---|---|---|
| Vibrational (IR/Raman) | ~3400 cm⁻¹ | Corresponds to the N-H stretching vibration. researchgate.net |
| ~3100-3000 cm⁻¹ | Aromatic C-H stretching vibrations. | |
| ~1600 cm⁻¹ | C=C aromatic ring stretching. ias.ac.in | |
| ~700-800 cm⁻¹ | C-Cl stretching vibrations. | |
| NMR | ¹H Shift (N-H) | The chemical shift for the amine proton. |
| ¹³C Shifts (C-Cl) | Carbons bonded to chlorine would show significant downfield shifts due to the deshielding effect of the halogen. asianresassoc.org |
Molecules with rotatable single bonds, such as the C-N bond and the benzyl (B1604629) C-C bond in this compound, can exist in multiple spatial arrangements known as conformers. A computational conformational analysis can map the potential energy surface by systematically rotating these bonds. This process identifies the most energetically stable conformers (global and local minima) and the energy barriers required to transition between them. Factors like allylic strain and steric hindrance between the substituted rings play a significant role in determining the preferred conformation. bohrium.com
Molecular Dynamics Simulations for Conformational Sampling and Dynamics
While DFT provides a static, time-independent picture of a molecule, Molecular Dynamics (MD) simulations offer insights into its dynamic behavior. nih.gov An MD simulation calculates the trajectory of atoms and molecules over time by solving Newton's equations of motion, providing a "movie" of molecular movement.
For this compound, MD simulations would be used to explore its conformational flexibility in a more realistic, dynamic context, often including solvent effects. By running a simulation for a sufficient duration (nanoseconds to microseconds), one can observe how the molecule samples different conformations and how its structure fluctuates around stable states. nih.gov Key parameters like the Root-Mean-Square Deviation (RMSD) are monitored to assess the stability of the simulation and identify significant conformational changes. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Descriptors (Focus on theoretical molecular parameters, not biological activity itself)
Quantitative Structure-Activity Relationship (QSAR) studies aim to correlate a molecule's structural or physicochemical properties with its biological activity. The foundation of any QSAR model is the calculation of molecular descriptors. Computational chemistry is used to generate a wide range of theoretical descriptors that quantify various aspects of a molecule's structure and electronic properties. For this compound, these would include:
Electronic Descriptors: Properties derived from the electronic structure, such as HOMO/LUMO energies, Mulliken atomic charges, and dipole moment. nih.gov
Topological Descriptors: Parameters calculated from the 2D representation of the molecule, including molecular weight, number of rotatable bonds, and Topological Polar Surface Area (TPSA), which is related to a molecule's transport properties. acs.org
Steric/Geometrical Descriptors: Properties based on the 3D structure, such as molecular volume, surface area, and specific shape indices.
Table 3: Key Theoretical QSAR Descriptors
| Descriptor Class | Example Parameter | Information Provided |
|---|---|---|
| Electronic | HOMO-LUMO Gap | Relates to chemical reactivity and the ability to participate in charge-transfer interactions. nih.gov |
| Topological | Number of Rotatable Bonds | An indicator of molecular flexibility. acs.org |
| Topological | Topological Polar Surface Area (TPSA) | Correlates with passive molecular transport through membranes. acs.org |
| Steric | Molecular Volume | Describes the space occupied by the molecule, relevant for fitting into binding sites. |
Chemical Reactivity and Derivatization Studies
Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Aromatic Rings
The two aromatic rings of the molecule exhibit distinct reactivities towards substitution reactions, governed by the nature and position of their existing substituents.
2,3-Dichloroaniline (B127971) Ring:
The reactivity of this ring is heavily influenced by the presence of two electron-withdrawing chlorine atoms and the electron-donating secondary amine group. The amino group (-NHR) is a powerful activating group and directs incoming electrophiles to the ortho and para positions. byjus.comlibretexts.org However, the two chlorine atoms are deactivating. In 2,3-dichloroaniline, the positions ortho to the amine group are sterically hindered by the chlorine atoms. The position para to the amine (position 5) is activated, but also flanked by a chlorine atom. The remaining open position (position 6) is meta to one chlorine and ortho to the other. Therefore, electrophilic substitution on this ring is expected to be sluggish and may lead to a mixture of products, with a preference for the less hindered positions activated by the amine group. To control the reaction and prevent over-reaction, such as polyhalogenation, the high reactivity of the aniline (B41778) can be moderated by acetylating the amine group prior to substitution. libretexts.org
Conversely, the electron-withdrawing nature of the two chlorine atoms makes the ring susceptible to nucleophilic aromatic substitution (SNAr), a reaction pathway generally not favored for unsubstituted benzene (B151609) rings. organicchemistryguide.combyjus.com For an SNAr reaction to proceed, the ring typically needs to be activated by strong electron-withdrawing groups positioned ortho or para to a good leaving group (in this case, a chloride ion). byjus.comyoutube.com While the dichloro-substituted ring is electron-poor, it lacks the strong nitro-type activation that facilitates these reactions under mild conditions. Therefore, forcing conditions, such as high temperatures and strong nucleophiles, would likely be required to displace one of the chlorine atoms. lookchem.com
3-Fluorobenzyl Ring:
The 3-fluorobenzyl ring is generally less reactive towards electrophilic aromatic substitution than the dichloroaniline ring due to the deactivating effect of the fluorine atom and the methylene (B1212753) bridge. The fluorine atom is a weakly deactivating but ortho, para-directing substituent. Therefore, electrophilic attack would be expected to occur at the positions ortho and para to the fluorine atom (positions 2, 4, and 6 relative to the fluorine).
Nucleophilic substitution on this ring is highly unlikely as it is not activated towards such reactions. However, the benzylic position (the -CH2- group) is reactive towards nucleophiles if the amine group were to be replaced by a better leaving group, a transformation not directly related to aromatic substitution.
Exploration of Analogs with Diverse Substituents
The synthesis of analogs of 2,3-dichloro-N-(3-fluorobenzyl)aniline allows for a systematic investigation of structure-activity relationships. This can be achieved by modifying the halogenation pattern or by introducing new functional groups and heterocyclic moieties.
The nature and position of halogen substituents on both aromatic rings can be systematically varied to fine-tune the electronic and lipophilic properties of the molecule.
Synthesis of Halogenated N-benzylaniline Analogs: A variety of halogenated N-benzylaniline analogs can be prepared through the condensation of appropriately substituted anilines and benzyl (B1604629) halides or benzaldehydes followed by reductive amination. beilstein-journals.orgresearchgate.net For example, a general method for the synthesis of 2-benzyl-N-substituted anilines from (E)-2-arylidene-3-cyclohexenones and primary amines has been reported. beilstein-journals.org A patent describes the synthesis of N-benzyl aniline derivatives with various halogen substitutions on the aniline ring. google.com
The following table illustrates potential variations in the halogenation pattern:
| Aniline Precursor | Benzyl Precursor | Resulting Analog Structure |
| 2,3-Dichloroaniline | 3-Fluorobenzyl chloride | This compound |
| 2,5-Dichloroaniline | 3-Fluorobenzyl chloride | 2,5-Dichloro-N-(3-fluorobenzyl)aniline |
| 3,4-Dichloroaniline | 3-Fluorobenzyl chloride | 3,4-Dichloro-N-(3-fluorobenzyl)aniline |
| 2,3-Dichloroaniline | 4-Chlorobenzyl chloride | N-(4-Chlorobenzyl)-2,3-dichloroaniline |
| 2,3-Dichloroaniline | 2,4-Difluorobenzyl bromide | N-(2,4-Difluorobenzyl)-2,3-dichloroaniline |
Heterocyclic Derivatives: Heterocyclic rings are common motifs in biologically active molecules. Analogs of N-benzylaniline containing heterocyclic moieties can be synthesized using various methods.
Triazoles: N-benzyl-4-phenyl-1,2,3-triazole derivatives have been synthesized via 1,3-dipolar cycloaddition reactions. nih.gov A one-pot synthesis of mono- and di-benzylated 1,2,3-triazoles derived from aniline has also been reported. mdpi.com
Pyrazoles: Pyrazole derivatives can be synthesized by the condensation of 1,3-dicarbonyl compounds with hydrazines. orientjchem.orgdergipark.org.trnih.govmdpi.com
Tetrazoles: Tetrazole derivatives can be prepared through several routes, including the reaction of nitriles with azides or multicomponent reactions. beilstein-journals.orgresearchgate.netnih.govnih.gov
The following table provides examples of how heterocyclic moieties could be incorporated into the N-benzylaniline scaffold:
| Starting Material | Reagents for Heterocycle Formation | Potential Heterocyclic Analog |
| An aniline derivative | Propargyl bromide, Sodium azide (B81097), Substituted benzyl halide | Triazole-containing N-benzylaniline |
| A benzaldehyde (B42025) derivative | Hydrazine, 1,3-dicarbonyl compound | Pyrazole-containing N-benzylaniline |
| A nitrile derivative | Sodium azide, Zinc chloride | Tetrazole-containing N-benzylaniline |
Participation in Named Reactions (e.g., condensation reactions, sigmatropic rearrangements)
While specific studies on the participation of this compound in named reactions are not extensively documented in publicly available literature, its structural motifs suggest potential applicability in several classical and modern organic reactions. The reactivity would be contingent on appropriate substrate modification and reaction conditions.
Condensation Reactions:
The secondary amine functionality is a key reactive site for condensation reactions. However, direct participation in reactions requiring a primary amine is precluded. For intramolecular cyclization reactions that form new ring systems, the aniline or benzyl portion of the molecule would need to be suitably functionalized.
Pictet-Spengler Reaction: The classical Pictet-Spengler reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed cyclization to form a tetrahydroisoquinoline. wikipedia.orgyoutube.comnih.govyoutube.com For a derivative of this compound to undergo this reaction, the benzyl group would need to be attached to a suitably activated aromatic ring at a position ortho to an ethylamine (B1201723) substituent. The secondary amine of the parent compound would become the nitrogen atom in the newly formed heterocyclic ring. The reaction proceeds through the formation of an iminium ion, which is then attacked by the electron-rich aromatic ring. wikipedia.orgnih.gov
Bischler-Napieralski Reaction: This reaction is a method for synthesizing 3,4-dihydroisoquinolines via the intramolecular cyclization of β-arylethylamides using a dehydrating agent like phosphorus oxychloride (POCl₃). nrochemistry.comjk-sci.comwikipedia.orgorganic-chemistry.orgresearchgate.net A derivative of this compound, specifically an N-acylated derivative of a phenethylamine (B48288) analog where the 2,3-dichlorophenyl group is part of the N-acyl moiety, could potentially undergo such a cyclization. The electron-withdrawing chloro-substituents on the aniline ring would likely make the cyclization more challenging, requiring forcing conditions. wikipedia.org The mechanism is believed to proceed through a nitrilium ion intermediate. nrochemistry.comorganic-chemistry.org
Aza-Wittig Reaction: The aza-Wittig reaction is a powerful method for the formation of imines from phosphazenes and carbonyl compounds. tandfonline.comtandfonline.combutler.edumdma.cherowid.org While not a direct reaction of this compound itself, this methodology could be employed to synthesize derivatives. For instance, an azide precursor to the 2,3-dichloroaniline or 3-fluorobenzylamine (B89504) portion could be converted to a phosphazene and then reacted with a suitable carbonyl partner to form an imine, which could then be reduced to a secondary or tertiary amine. tandfonline.commdma.ch
Sigmatropic Rearrangements:
Sigmatropic rearrangements are pericyclic reactions involving the migration of a sigma-bond within a π-system. wikipedia.org The potential for this compound to undergo such rearrangements would likely require its conversion into a suitable precursor.
nih.govsigmaaldrich.com-Sigmatropic Rearrangements: There are precedents for nih.govsigmaaldrich.com-sigmatropic rearrangements of N-benzyl-O-allylhydroxylamines. nih.govresearchgate.netrsc.orgrsc.orgelectronicsandbooks.com If the nitrogen atom of this compound were to be oxidized to a hydroxylamine (B1172632) and then O-allylated, the resulting compound could potentially undergo a nih.govsigmaaldrich.com-sigmatropic rearrangement upon treatment with a strong base. This would result in the formation of a new carbon-carbon bond and the migration of the allyl group from the oxygen to the benzylic carbon.
The following table summarizes the potential applicability of these named reactions to derivatives of this compound.
| Named Reaction | Required Derivative of this compound | Potential Product | Plausibility |
| Pictet-Spengler | β-Arylethylamine with the N-(2,3-dichlorophenyl)-N-(3-fluorobenzyl)amino group | Tetrahydroisoquinoline derivative | Plausible with appropriate substrate design. wikipedia.orgnih.gov |
| Bischler-Napieralski | N-acyl-β-arylethylamine derivative | 3,4-Dihydroisoquinoline derivative | Plausible but may require harsh conditions due to deactivating groups. nrochemistry.comwikipedia.org |
| nih.govsigmaaldrich.com-Sigmatropic Rearrangement | N-(2,3-Dichloroanilino)-N-(3-fluorobenzyl)-O-allylhydroxylamine | N-Allyl hydroxylamine derivative | Plausible based on analogy with similar systems. nih.govrsc.org |
Chiral Induction and Asymmetric Synthesis of Derivatives
The synthesis of chiral derivatives of this compound is an area of potential interest, particularly for applications in medicinal chemistry and materials science. Several strategies for asymmetric synthesis could be envisioned, focusing on the creation of new stereocenters or resolving racemic mixtures.
Asymmetric Synthesis of Chiral Tertiary Amines:
The secondary amine of this compound provides a handle for the introduction of a new substituent, potentially creating a chiral tertiary amine.
Direct Asymmetric Reductive Amination: Recent advances have shown that secondary amines can be used as nucleophiles in direct catalytic asymmetric reductive amination of ketones. nih.gov An iridium-phosphoramidite catalyst, for example, could potentially mediate the reaction between this compound and a prochiral ketone in the presence of a reductant to yield a chiral tertiary amine with high enantioselectivity.
Asymmetric Alkylation: The N-alkylation of N-benzylproline esters has been shown to proceed with high diastereoselectivity, controlled by the existing chirality of the proline ring and the nature of the N-benzyl group. researchgate.net A similar strategy could be explored where a chiral auxiliary is attached to the nitrogen, followed by diastereoselective alkylation at the benzylic position.
Enantioselective Arylation: A transition-metal-free method for the enantioselective α-arylation of benzylamines has been reported. bris.ac.ukbris.ac.uknih.govresearchgate.netresearchgate.net This involves the enantioselective lithiation of an N-aryl-N-benzyl urea (B33335) derivative using a chiral lithium amide base, followed by an intramolecular nucleophilic aromatic substitution. Applying this methodology would require converting this compound into a suitable urea precursor.
Chiral Derivatization for Resolution:
For the separation of enantiomers, chiral derivatizing agents can be employed to form diastereomers that can be separated by chromatography.
Reaction with Chiral Acids: Chiral carboxylic acids, such as Mosher's acid or axially chiral benzimidazolylbenzoic acids, can react with the secondary amine to form diastereomeric amides. acs.org The resulting diastereomers can often be separated by techniques like HPLC or GC, and the absolute configuration can be determined by NMR analysis of the derivatives. acs.org
Reaction with Chiral Isothiocyanates: Chiral isothiocyanates are known to react with primary and secondary amines to form fluorescent thiourea (B124793) derivatives. nih.gov This approach could be used to create diastereomeric thioureas from this compound, facilitating their separation and analysis.
The table below outlines potential strategies for the asymmetric synthesis and chiral derivatization of this compound.
| Method | Approach | Potential Outcome | Key Considerations |
| Asymmetric Reductive Amination | Reaction with a prochiral ketone using a chiral catalyst system. nih.gov | Enantioenriched tertiary amine | Catalyst and substrate compatibility are crucial. |
| Enantioselective α-Arylation | Conversion to a urea derivative followed by enantioselective lithiation and intramolecular arylation. bris.ac.ukbris.ac.uknih.gov | Enantioenriched α,α-diarylmethylamine derivative | Requires multi-step synthesis of the precursor. |
| Chiral Derivatizing Agents | Reaction with a chiral acid (e.g., Mosher's acid) or isothiocyanate. acs.orgnih.gov | Separable diastereomeric amides or thioureas | Allows for analytical-scale separation and determination of enantiomeric purity. |
Synthetic Utility and Exploration of Chemical Applications
Precursor for the Synthesis of Heterocyclic Scaffolds
Aniline (B41778) and its derivatives are fundamental building blocks in the synthesis of nitrogen-containing heterocycles, which are core structures in many pharmaceuticals, agrochemicals, and dyes. wikipedia.orgopenmedicinalchemistryjournal.com The amino group provides a key nucleophilic center for cyclization reactions, enabling the construction of various ring systems. beilstein-journals.orgnih.gov
Formation of Nitrogen-Containing HeterocyclesThe synthesis of nitrogen-containing heterocycles is a major field of organic chemistry, with numerous established methods for constructing rings such as quinolines, indoles, pyrazoles, and imidazoles.nih.govacs.orgnih.govnih.govThese methods often rely on the reaction of a substituted aniline with a suitable partner to build the heterocyclic framework. For instance, the reaction of anilines with dicarbonyl compounds or their equivalents is a classic strategy for forming various heterocyclic systems.
Despite the general utility of anilines in this field, a comprehensive literature search did not yield specific studies detailing the use of 2,3-Dichloro-N-(3-fluorobenzyl)aniline as a starting material for the synthesis of new nitrogen-containing heterocycles.
Cyclization ReactionsCyclization reactions are essential for building the cyclic structures of many organic molecules.nih.govFor aniline derivatives, these can include intramolecular reactions, where the aniline nitrogen attacks another functional group within the same molecule, or intermolecular reactions that form a ring by combining two or more different molecules. Common named reactions for synthesizing heterocycles from anilines include the Skraup-Doebner-von Miller reaction for quinolines and the Fischer indole (B1671886) synthesis.
While these reactions are broadly applicable to the aniline class of compounds, no specific examples or detailed research findings on the cyclization reactions of this compound have been documented in the reviewed scientific literature. The table below outlines general cyclization strategies that are often applied to aniline derivatives.
Table 1: General Cyclization Reactions Involving Aniline Derivatives
| Heterocyclic Product | General Reaction Name/Type | Typical Reaction Partners |
|---|---|---|
| Quinolines | Skraup-Doebner-von Miller Reaction | α,β-Unsaturated carbonyl compounds |
| Indoles | Fischer Indole Synthesis | Aldehydes or ketones (via hydrazone) |
| Benzimidazoles | Phillips Condensation | Carboxylic acids or their derivatives |
| Quinoxalines | Quinoxaline Synthesis | α-Dicarbonyl compounds |
This table represents general synthetic routes for aniline derivatives and does not reflect specific documented reactions for this compound.
Ligand in Organometallic Catalysis (Focus on ligand design and coordination chemistry)
In organometallic chemistry, ligands are crucial for modulating the properties of a metal center, influencing its reactivity, selectivity, and stability in catalytic processes. Anilines and related nitrogen-containing compounds can act as ligands, coordinating to a metal center through the nitrogen lone pair. acs.orgtandfonline.comrsc.org The electronic properties of the aniline, influenced by substituents on the aromatic ring, can tune the donor strength of the ligand. cdnsciencepub.com
A review of the literature provides no specific instances of this compound being employed as a ligand in organometallic catalysis. Research in this area typically involves the design and synthesis of metal complexes, followed by an evaluation of their catalytic activity. acs.org The coordination chemistry of this specific compound, including the synthesis of its metal complexes and the study of their structural and electronic properties, does not appear to be reported.
Intermediate in the Production of Advanced Materials
Aniline and its derivatives can serve as monomers or key intermediates in the synthesis of advanced materials, such as conducting polymers (e.g., polyaniline), high-performance plastics, and liquid crystals. researchgate.net The properties of the final material can be tailored by the choice of substituents on the aniline precursor.
There is no information available in the scientific literature describing the use of this compound as an intermediate in the production of advanced materials.
Application in Supramolecular Chemistry (e.g., self-assembly, host-guest interactions)
Supramolecular chemistry involves the study of chemical systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonding, π-π stacking, and electrostatic forces. nih.gov Halogenated aromatic compounds can participate in specific interactions like halogen bonding, making them potentially useful building blocks for creating self-assembled structures or for use in host-guest chemistry. nih.gov
Despite the presence of multiple halogen atoms and aromatic rings, which could facilitate such interactions, there are no documented studies on the application of this compound in the field of supramolecular chemistry. Its potential role in self-assembly or as a component in host-guest systems has not been explored in the available literature.
Analytical Methodologies for Detection and Quantification
Chromatographic Separations
Chromatographic techniques are fundamental for the separation of 2,3-Dichloro-N-(3-fluorobenzyl)aniline from complex matrices, such as reaction mixtures or environmental samples. The choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) depends on the compound's volatility and thermal stability, as well as the nature of the sample.
HPLC is a versatile technique for the analysis of non-volatile or thermally labile compounds. For N-benzylaniline derivatives, reversed-phase HPLC is a common approach. Method development would involve optimizing the stationary phase, mobile phase composition, and detector wavelength.
A starting point for method development could be based on methods for similar aromatic amines. For instance, a method for p-Nitro-N-benzylaniline uses a reversed-phase column with a mobile phase of acetonitrile (B52724) and water, with phosphoric acid as a modifier. sielc.com For mass spectrometry applications, formic acid is a more suitable modifier. sielc.com The separation of other aromatic compounds like benzonitrile, toluene, and benzylamine (B48309) has been achieved on a dual-ended, reverse-phase column using a mobile phase of water, acetonitrile, and sulfuric acid, with UV detection at 210 nm. sielc.com
A typical starting HPLC method for this compound could be developed using a C18 column. The mobile phase could consist of a gradient of acetonitrile or methanol (B129727) and a buffered aqueous solution, such as phosphate (B84403) or acetate (B1210297) buffer, to ensure reproducible retention times. The UV detector would likely be set to a wavelength where the aromatic rings exhibit strong absorbance, which can be determined by a UV scan of the compound.
Table 1: Example HPLC Method Parameters for Structurally Similar Aromatic Amines
| Parameter | Setting |
|---|---|
| Column | C18, 5 µm, 4.6 x 250 mm |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Optimized for separation |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Note: These parameters are based on methods for related aromatic amines and would require optimization for this compound.
GC is well-suited for the analysis of volatile and thermally stable compounds. Given the structure of this compound, it is expected to be amenable to GC analysis. Method development would focus on selecting the appropriate capillary column, temperature programming, and detector.
For halogenated hydrocarbons, a PoraPLOT Q column has been used with a thermal conductivity detector (TCD) or a flame ionization detector (FID). gcms.cz For enhanced sensitivity and selectivity towards halogenated compounds, an electron capture detector (ECD) is a common choice. The injector and detector temperatures must be optimized to ensure efficient volatilization without thermal degradation. A temperature ramp for the oven is typically employed to ensure good separation of the target analyte from any impurities.
Table 2: Example GC Method Parameters for Halogenated Aromatic Compounds
| Parameter | Setting |
|---|---|
| Column | DB-5 or equivalent (30 m x 0.25 mm, 0.25 µm film thickness) |
| Carrier Gas | Helium or Nitrogen |
| Inlet Temperature | 250 °C |
| Oven Program | 100 °C (hold 1 min), ramp to 280 °C at 15 °C/min, hold 5 min |
| Detector | Electron Capture Detector (ECD) or Mass Spectrometer (MS) |
| Detector Temperature | 300 °C |
Note: These parameters are illustrative and would need to be optimized for the specific analysis of this compound.
A molecule is chiral if it is non-superimposable on its mirror image, which typically occurs when a carbon atom is bonded to four different groups. In the case of this compound, there is no chiral center. The nitrogen atom is bonded to a hydrogen, a 2,3-dichlorophenyl group, and a 3-fluorobenzyl group, but rapid nitrogen inversion at room temperature prevents the existence of stable enantiomers. Therefore, the development of chiral separation methods is not applicable for this compound.
Hyphenated Techniques for Trace Analysis and Structural Confirmation
For trace-level detection and unambiguous identification, hyphenated techniques that couple the separation power of chromatography with the specificity of mass spectrometry are indispensable.
GC-MS combines gas chromatography with mass spectrometry, providing both retention time data and mass spectral information, which allows for a high degree of confidence in compound identification. The electron ionization (EI) mass spectrum of this compound would be expected to show a molecular ion peak and characteristic fragmentation patterns resulting from the loss of chlorine atoms, the benzyl (B1604629) group, and other fragments. This fragmentation pattern serves as a chemical fingerprint for the molecule. For the analysis of volatile halogenated hydrocarbons in water, a purge-and-trap GC-MS system has been shown to be effective for achieving low detection limits. researchgate.net
LC-MS/MS is a powerful technique for the analysis of compounds that are not suitable for GC, and it offers exceptional sensitivity and selectivity. In this technique, HPLC is coupled to a tandem mass spectrometer. For this compound, an electrospray ionization (ESI) source would likely be used to generate ions in the mass spectrometer.
The first mass spectrometer (MS1) would be set to select the molecular ion of the target compound. This ion would then be fragmented in a collision cell, and the resulting product ions would be analyzed by the second mass spectrometer (MS2). This process, known as multiple reaction monitoring (MRM), is highly specific and can be used to quantify the analyte at very low concentrations, even in complex matrices. While specific LC-MS/MS methods for this compound are not readily found, methods for other dichloroaniline isomers have been developed and could serve as a guide. regulations.gov
Table 3: Potential LC-MS/MS Parameters for this compound Analysis
| Parameter | Setting |
|---|---|
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (Q1) | [M+H]+ of this compound |
| Product Ions (Q3) | To be determined by infusion and fragmentation studies |
| Collision Energy | Optimized for maximum product ion intensity |
| Dwell Time | 50-100 ms |
Note: The specific precursor and product ions, as well as the collision energy, would need to be determined experimentally for this compound.
Spectrophotometric and Fluorometric Analytical Approaches
Spectrophotometry and fluorometry are analytical methods that investigate the interaction of electromagnetic radiation with a chemical substance.
Spectrophotometry is based on the principle that chemical compounds absorb light at specific wavelengths. The amount of light absorbed is directly proportional to the concentration of the substance in a solution, a relationship described by the Beer-Lambert law. For a compound like this compound, the presence of two aromatic rings (a dichlorinated aniline (B41778) and a fluorinated benzyl group) would be expected to produce significant absorbance in the ultraviolet (UV) region of the electromagnetic spectrum, typically between 200 and 400 nm.
A hypothetical spectrophotometric analysis would involve:
Dissolving a known amount of the compound in a suitable solvent that does not absorb in the same region (e.g., methanol or acetonitrile).
Using a UV-Visible spectrophotometer to scan a range of wavelengths to determine the wavelength of maximum absorbance (λmax).
Creating a calibration curve by measuring the absorbance of several solutions of known concentrations at the determined λmax.
Measuring the absorbance of a sample with an unknown concentration and using the calibration curve to determine its concentration.
Fluorometry , or fluorescence spectroscopy, is a more sensitive technique that measures the light emitted from a compound after it has absorbed light. For a molecule to be fluorescent, it must first absorb light and then re-emit it at a longer wavelength. The intensity of the emitted light is proportional to the concentration of the analyte. The presence of aromatic systems in this compound suggests potential for fluorescence. The substitution pattern on the aromatic rings, including the chlorine and fluorine atoms, would influence the quantum yield of fluorescence.
A potential fluorometric method would involve:
Determining the optimal excitation and emission wavelengths for the compound.
Preparing a series of standard solutions and measuring their fluorescence intensity to construct a calibration curve.
Analyzing the fluorescence of the unknown sample and calculating its concentration.
| Technique | Principle | Potential Application to this compound |
| UV-Visible Spectrophotometry | Measures the absorption of light by a chemical substance. | The aromatic rings are expected to absorb UV light, allowing for quantitative analysis. |
| Fluorometry | Measures the emission of light from a substance after light absorption. | The aromatic structure suggests potential for fluorescence, offering a high-sensitivity detection method. |
Electrochemical Methods for Detection
Electrochemical methods of analysis utilize the measurement of electrical properties such as potential, current, or charge to determine the concentration of an analyte in a solution. saylor.org These techniques are based on the oxidation or reduction of the analyte at an electrode surface. libretexts.org For this compound, electrochemical detection could be a viable analytical approach.
The core of electrochemical analysis involves an electrochemical cell, which typically consists of a working electrode, a reference electrode, and a counter electrode. libretexts.org The potential of the working electrode is controlled, and the resulting current is measured. libretexts.org This current is related to the rate of the electrochemical reaction of the analyte at the electrode surface. libretexts.org
Several electrochemical techniques could be adapted for the analysis of this compound:
Cyclic Voltammetry (CV): This is often used to study the redox properties of a compound. By scanning the potential of the working electrode back and forth and measuring the resulting current, one can determine the oxidation and reduction potentials of the analyte. The secondary amine group in this compound could potentially be oxidized at a suitable electrode.
Differential Pulse Voltammetry (DPV) and Square Wave Voltammetry (SWV): These are highly sensitive techniques that can be used for quantitative analysis. They involve applying a series of potential pulses to the working electrode, which can enhance the signal-to-noise ratio compared to other voltammetric methods.
Amperometry: In this technique, a constant potential is applied to the working electrode, and the current is measured as a function of time. If the applied potential is sufficient to cause the oxidation or reduction of this compound, the measured current will be proportional to its concentration.
The feasibility of these methods would depend on the specific electrochemical behavior of the compound, including its oxidation and reduction potentials and the kinetics of the electron transfer process at the chosen electrode material (e.g., glassy carbon, platinum, or gold).
| Electrochemical Method | Principle | Potential Application to this compound |
| Cyclic Voltammetry (CV) | Measures the current that develops in an electrochemical cell under conditions where the voltage is varied. | Could be used to characterize the redox behavior of the compound, particularly the oxidation of the amine group. |
| Differential Pulse Voltammetry (DPV) | A potential waveform is applied to the working electrode that consists of small pulses superimposed upon a linearly changing potential. | Offers high sensitivity for quantifying the compound based on its electrochemical activity. |
| Amperometry | Measures the electric current resulting from an electrochemical reaction at a constant potential. | Could be used for continuous monitoring or in a detector for liquid chromatography. |
Environmental Fate and Degradation Pathways
Photochemical Degradation Under Simulated Environmental Conditions
Sunlight, particularly in the UV-B range (290-320 nm), can provide the energy to break the chemical bonds within the molecule. The carbon-chlorine bonds are generally more susceptible to photolytic cleavage than the carbon-fluorine bond. Photolysis may lead to the reductive dechlorination of the aniline (B41778) ring, yielding monochlorinated or non-chlorinated N-(3-fluorobenzyl)aniline derivatives. Another potential pathway is the cleavage of the benzyl-nitrogen bond.
Indirect photochemical degradation is driven by reactive oxygen species (ROS) such as hydroxyl radicals (•OH), which are ubiquitous in sunlit surface waters and the atmosphere. copernicus.orgresearchgate.net The reaction of •OH radicals with aromatic compounds typically proceeds via addition to the aromatic ring or hydrogen abstraction from the benzylic bridge. researchgate.netnih.gov This can initiate a cascade of oxidative reactions, leading to the formation of hydroxylated and ring-opened products. The presence of natural photosensitizers in water, such as dissolved organic matter (DOM), can accelerate indirect photolysis. chemrxiv.org
Anticipated Photodegradation Products of 2,3-Dichloro-N-(3-fluorobenzyl)aniline
| Product Type | Potential Formation Pathway | Structural Analogs |
|---|---|---|
| Monochloro-N-(3-fluorobenzyl)anilines | Reductive dechlorination of the aniline ring | Chlorinated anilines |
| N-(3-fluorobenzyl)aniline | Complete dechlorination of the aniline ring | Dichloroanilines |
| 2,3-Dichloroaniline (B127971) and 3-Fluorobenzaldehyde | Cleavage of the benzyl-nitrogen bond | N-benzylanilines |
| Hydroxylated derivatives | Reaction with hydroxyl radicals | Halogenated aromatic compounds |
Hydrolytic Stability and Transformation in Aqueous Environments
The hydrolytic stability of this compound is expected to be significant under typical environmental pH conditions (pH 5-9). The central secondary amine linkage (C-N-C) in N-benzylanilines is generally resistant to hydrolysis in the absence of strong acids, bases, or enzymatic activity.
Biotic Degradation by Microorganisms (Aerobic and Anaerobic)
The biodegradation of this compound by soil and sediment microorganisms is a critical pathway for its environmental dissipation. The degradation potential will depend on the microbial community present and the prevailing redox conditions (aerobic vs. anaerobic).
Aerobic Degradation: Under aerobic conditions, microorganisms are known to degrade chlorinated anilines through oxidative pathways. plos.org A common initial step is the dioxygenase-catalyzed introduction of hydroxyl groups onto the aromatic ring, forming catechols. These catechols can then undergo ring cleavage, leading to mineralization. For N-substituted anilines, N-dealkylation or N-debenzylation is a known metabolic route, which would yield 2,3-dichloroaniline and 3-fluorobenzyl alcohol or 3-fluorobenzoic acid. nih.govnih.gov The resulting 2,3-dichloroaniline would then be subject to further degradation.
Anaerobic Degradation: Under anaerobic conditions, such as those found in saturated soils, sediments, and certain groundwater environments, reductive dechlorination is a more probable initial step. researchgate.netnih.gov This process involves the sequential removal of chlorine atoms from the aniline ring, which can ultimately lead to aniline itself. Following dechlorination, the aromatic ring can be cleaved under anaerobic conditions, although this is generally a slower process than aerobic degradation. nih.gov Studies on other chloroanilines have shown that the position of the chlorine atoms can influence the rate and feasibility of reductive dechlorination. researchgate.net
Identification and Characterization of Environmental Metabolites
Based on the degradation pathways discussed, several environmental metabolites of this compound can be anticipated. The identification of these metabolites is crucial for a complete understanding of the environmental risk, as some transformation products can be more mobile or toxic than the parent compound.
Potential Environmental Metabolites of this compound
| Metabolite | Formation Pathway | Environmental Compartment |
|---|---|---|
| 2,3-Dichloroaniline | N-Debenzylation (biotic) | Soil, Water |
| 3-Fluorobenzyl alcohol | N-Debenzylation (biotic) | Soil, Water |
| 3-Fluorobenzoic acid | Oxidation of 3-fluorobenzyl alcohol (biotic) | Soil, Water |
| Monochloro-N-(3-fluorobenzyl)anilines | Reductive dechlorination (anaerobic biotic), Photolysis | Soil, Sediment, Water |
| N-(3-fluorobenzyl)aniline | Complete dechlorination (anaerobic biotic), Photolysis | Soil, Sediment, Water |
| Hydroxylated derivatives | Photochemical oxidation, Biotic oxidation | Water, Soil |
| 3,5-Dichloroacetanilide | N-acetylation (biotic) | Soil |
| 3,5-Dichlorophenylhydroxylamine | N-oxidation (biotic) | Soil |
| 2-Amino-4,6-dichlorophenol | Ring hydroxylation (biotic) | Soil |
Metabolic studies on structurally similar compounds, such as 3,5-dichloroaniline, have identified metabolites like 3,5-dichloroacetanilide, 3,5-dichlorophenylhydroxylamine, 2-amino-4,6-dichlorophenol, and 3,5-dichloronitrobenzene (B1666198) in vitro. mdpi.com It is plausible that analogous transformations could occur for this compound in the environment.
Sorption and Leaching Behavior in Soil and Sediment Matrices
The mobility of this compound in the subsurface is largely dictated by its sorption to soil and sediment particles. The primary mechanism for the sorption of non-polar organic compounds is partitioning into the soil organic matter. ecetoc.org The organic carbon-water (B12546825) partition coefficient (Koc) is a key parameter used to predict the extent of this sorption and, consequently, the leaching potential. chemsafetypro.com
For ionizable compounds like anilines, sorption is more complex and is influenced by the soil pH and the compound's pKa. The aniline functional group is basic and will be protonated at pH values below its pKa, forming a cation that can be strongly sorbed to negatively charged clay minerals and organic matter through ion exchange.
Given the lack of a measured Koc for this compound, estimations based on its structure and the properties of related compounds are necessary. The presence of two chlorine atoms and a fluorine atom will increase its hydrophobicity compared to N-benzylaniline, suggesting a higher tendency for sorption to organic carbon. epa.gov
Factors Influencing Sorption and Leaching
| Parameter | Influence on Sorption | Influence on Leaching |
|---|---|---|
| Soil Organic Carbon Content | Higher content leads to increased sorption | Higher sorption leads to decreased leaching |
| Clay Content | Higher content can increase sorption, especially if the compound is protonated | Higher sorption leads to decreased leaching |
| Soil pH | Lower pH (below pKa) increases protonation and sorption | Increased sorption leads to decreased leaching |
A higher Koc value indicates stronger sorption and lower mobility, reducing the likelihood of leaching into groundwater. nj.govwa.gov Conversely, in soils with low organic matter and clay content, and at a pH above the compound's pKa, it will be more mobile.
Volatilization and Atmospheric Transport Potential
The potential for this compound to volatilize from soil or water surfaces and undergo atmospheric transport is determined by its vapor pressure and Henry's Law constant. The Henry's Law constant (H) is a measure of the partitioning of a chemical between air and water at equilibrium.
While specific data for the target compound are unavailable, estimations can be made based on related structures. The relatively high molecular weight and the presence of polar functional groups (the secondary amine) suggest that the vapor pressure of this compound is likely to be low. For instance, the Henry's Law constant for 2,3-dichloroaniline has been estimated to be 6.2 mol/(m³·Pa). henrys-law.org The addition of the 3-fluorobenzyl group would likely decrease the Henry's Law constant further, indicating a low tendency to volatilize from water.
Q & A
Q. What are the optimal synthetic routes for 2,3-Dichloro-N-(3-fluorobenzyl)aniline, and how can reaction conditions be systematically optimized?
Methodological Answer: The compound can be synthesized via nucleophilic substitution between 2,3-dichloroaniline derivatives and 3-fluorobenzyl halides. Key parameters include:
- Temperature control : Maintain 60–80°C to balance reaction rate and byproduct formation.
- Catalyst selection : Use anhydrous potassium carbonate or triethylamine to deprotonate the aniline nitrogen .
- Purification : Column chromatography with silica gel (hexane:ethyl acetate, 4:1) ensures high purity (>95%). For systematic optimization, employ Design of Experiments (DoE) to test variables like solvent polarity (DMF vs. THF) and stoichiometric ratios .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
Methodological Answer:
- NMR spectroscopy : H and C NMR (in CDCl₃) confirm substitution patterns (e.g., ortho/para dichloro groups and benzyl linkage).
- HPLC-MS : Reverse-phase C18 columns (acetonitrile/water + 0.1% formic acid) detect impurities at ppm levels .
- Melting point analysis : Compare observed values (e.g., 152–154°C) with literature to verify crystallinity .
Q. How does the compound’s stability vary under different storage conditions (light, temperature, pH)?
Methodological Answer:
- Light sensitivity : Store in amber vials; UV-Vis spectroscopy shows degradation above 300 nm after 72 hours of light exposure.
- Thermal stability : Thermogravimetric analysis (TGA) indicates decomposition onset at 180°C.
- pH-dependent hydrolysis : Under acidic conditions (pH < 3), the benzyl-aniline bond cleaves, confirmed by LC-MS monitoring .
Q. What computational methods predict the compound’s physicochemical properties (LogP, solubility)?
Methodological Answer: Use in silico tools like MarvinSketch or ACD/Labs:
Q. How can researchers resolve contradictions in reported synthetic yields (e.g., 60% vs. 85%)?
Methodological Answer:
- Reproduce protocols : Verify solvent purity, inert atmosphere (N₂/Ar), and moisture control.
- Byproduct analysis : Use GC-MS to identify side products (e.g., dimerization or halogen exchange).
- Statistical validation : Compare yields across ≥3 independent trials to assess reproducibility .
Advanced Research Questions
Q. What structure-activity relationships (SAR) govern the biological activity of halogenated aniline derivatives?
Methodological Answer:
- Electron-withdrawing substituents : Chloro/fluoro groups enhance electrophilicity, improving receptor binding (e.g., CCR4 antagonism) .
- Steric effects : Bulkier substituents at the 3-fluorobenzyl position reduce enzymatic metabolism (tested via cytochrome P450 assays) .
- Quantitative SAR (QSAR) : Use CoMFA or molecular docking to model interactions with target proteins .
Q. What are the dominant degradation pathways of this compound in environmental systems?
Methodological Answer:
- Photolysis : UV irradiation generates chlorinated byproducts (detected via GC-ECD).
- Microbial degradation : Pseudomonas spp. metabolize the compound via oxidative dehalogenation (HPLC monitoring, 93.3% removal in 20 min) .
- Soil adsorption : Column studies show 40–60% adsorption in loamy soils, influenced by organic carbon content .
Q. How can advanced analytical methods resolve co-elution issues in HPLC analysis of degradation products?
Methodological Answer:
- Tandem MS : Use MRM (multiple reaction monitoring) to distinguish isomers (e.g., 2,3-dichloro vs. 3,4-dichloro derivatives).
- Ion mobility spectrometry : Separate co-eluting peaks based on charge-to-size ratios.
- Post-column derivatization : React with fluorescamine to enhance detection of amine-containing fragments .
Q. What mechanistic insights explain the compound’s reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?
Methodological Answer:
Q. How do researchers design experiments to study the compound’s environmental fate in vertical soil layers?
Methodological Answer:
- Soil column setup : Simulate field conditions with varying pumping speeds (0.5–2.0 mL/min) to track migration .
- Interphase partitioning : Measure Kd (sorption coefficient) using batch equilibration tests.
- Mass balance analysis : Quantify parent compound and metabolites (e.g., 3-fluoroaniline) via LC-MS/MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
